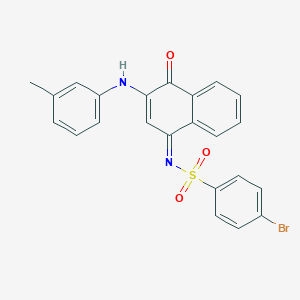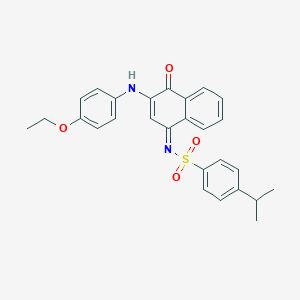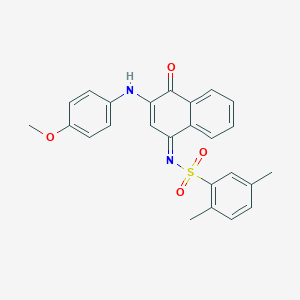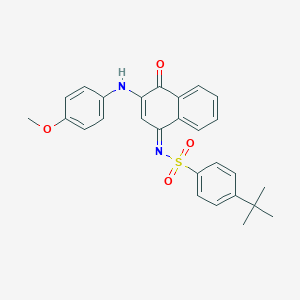![molecular formula C23H21NO6S B281574 Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281574.png)
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as MEF, is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. MEF has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in drug discovery and development. In
Wirkmechanismus
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate exerts its inhibitory effects on enzymes by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism of action of this compound is still being studied, with researchers exploring the structural and functional aspects of the compound and its interaction with enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory effects in several in vitro and in vivo studies. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the recruitment of immune cells to sites of inflammation. This compound has also been shown to exhibit vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has several advantages as a pharmacological tool, including its potency, selectivity, and ease of synthesis. However, there are also limitations to its use in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Researchers must take these factors into consideration when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of focus is the development of this compound analogs with improved pharmacological properties, such as increased potency and solubility. Another area of focus is the exploration of the potential therapeutic applications of this compound in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and Alzheimer's disease. Additionally, researchers are studying the structural and functional aspects of this compound and its interaction with enzymes, with the goal of gaining a better understanding of its mechanism of action.
Conclusion:
This compound is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. Its inhibitory effects on certain enzymes make it a promising candidate for use in drug discovery and development. While there are limitations to its use in lab experiments, there are also several future directions for research involving this compound, including the development of analogs with improved pharmacological properties and the exploration of its potential therapeutic applications.
Synthesemethoden
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can be synthesized through a multistep process involving the use of various reagents and catalysts. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to obtain the final product. The synthesis method of this compound has been described in detail in several scientific publications, with modifications made to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been found to exhibit inhibitory effects on several enzymes, including PDE4, PDE5, and PDE9. These enzymes are involved in regulating various physiological processes, such as inflammation, smooth muscle contraction, and neuronal signaling. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease, erectile dysfunction, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C23H21NO6S |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
methyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H21NO6S/c1-4-29-15-9-11-16(12-10-15)31(26,27)24-20-13-19-21(23(25)28-3)14(2)30-22(19)18-8-6-5-7-17(18)20/h5-13,24H,4H2,1-3H3 |
InChI-Schlüssel |
MAWAOGAOUVQLEI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281504.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)





